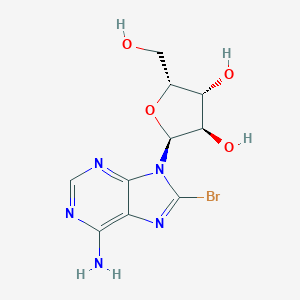

8-Bromo-9-beta-D-xylofuranosyladenine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15830-78-1 |

|---|---|

Molecular Formula |

C10H12BrN5O4 |

Molecular Weight |

346.14 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5+,6-,9+/m1/s1 |

InChI Key |

VJUPMOPLUQHMLE-ZUAPJGPHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |

Synonyms |

8-bromo-9-beta-D-xylofuranosyladenine 8-bromo-xyloA |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 9 Beta D Xylofuranosyladenine and Its Derivatives

Stereoselective Glycosylation Approaches for 9-beta-D-Xylofuranosyladenine

The critical step in the synthesis of 9-beta-D-xylofuranosyladenine is the formation of the N-glycosidic bond between the adenine (B156593) base and the xylofuranose (B8766934) sugar moiety, with a strong preference for the biologically active beta-anomer. Various strategies have been developed to achieve this stereoselectivity.

Fusion Methods for Beta-Anomer Predominance

The fusion reaction is a classical method for nucleoside synthesis that involves heating a protected sugar and a heterocyclic base, often in the presence of a catalyst. While this method can sometimes lead to a mixture of anomers, careful optimization of reaction conditions can favor the formation of the desired β-anomer. The reaction typically proceeds by melting the reactants together under vacuum at elevated temperatures. The stereochemical outcome is influenced by the nature of the protecting groups on the sugar and the reaction conditions. For the synthesis of related nucleosides, fusion of a peracylated sugar with a purine (B94841) base has been shown to yield a mixture of α and β anomers, with the ratio being dependent on the specific substrates and catalysts used. Separation of the anomers is often achieved by chromatography.

Influence of Protecting Groups and Catalysis on Stereoselectivity

The choice of protecting groups on the xylofuranose sugar is paramount in directing the stereochemical outcome of the glycosylation reaction. Acyl protecting groups, such as acetyl or benzoyl, at the C2 position of the sugar can participate in the reaction through neighboring group participation, leading to the formation of a cyclic intermediate that shields the α-face of the anomeric carbon. This directs the incoming nucleobase to attack from the β-face, resulting in a high yield of the β-anomer. nih.gov

The use of conformationally restricted donors, such as those with a 2,3-O-xylylene protecting group, can also enforce a specific conformation of the sugar ring that favors the formation of the β-anomer. researchgate.netresearchgate.net Computational studies have supported the idea that locking the electrophilic intermediate into a specific conformation can lead to high stereoselectivity. researchgate.net

Lewis acid catalysts, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄), are commonly employed to activate the sugar donor and facilitate the glycosylation reaction. nih.gov The choice of Lewis acid can significantly impact the stereoselectivity. For instance, in the synthesis of some glycosides, TMSOTf has been shown to favor the formation of α-anomers via an SN1 pathway, while BF₃·Et₂O can promote an SN2 pathway leading to β-anomers. nih.gov The interplay between the protecting groups, the reactivity of the sugar donor, and the nature of the Lewis acid catalyst dictates the final stereochemical outcome. nih.gov

| Catalyst | Typical Conditions | Predominant Anomer |

| TMSOTf | Varies with substrate, often in aprotic solvents like acetonitrile (B52724) or dichloroethane | Can favor α or β depending on other factors |

| SnCl₄ | Similar to TMSOTf | Often used in Vorbrüggen glycosylation |

| BF₃·Et₂O | Can promote SN2-type reactions | Can favor β-anomers |

Regioselective Bromination at the C8 Position of Adenosine (B11128) Analogues

With the stereoselective synthesis of 9-beta-D-xylofuranosyladenine achieved, the next key transformation is the regioselective introduction of a bromine atom at the C8 position of the adenine ring. This position is susceptible to electrophilic substitution.

Optimized Conditions for 8-Bromination of Xylofuranosyladenine

The direct bromination of adenosine analogues at the C8 position is a well-established reaction. A common and effective method involves the use of bromine in a suitable buffer system, such as an acetate (B1210297) buffer, to maintain a controlled pH and prevent degradation of the nucleoside. For the bromination of adenosine, the reaction is often carried out by treating the nucleoside with bromine and sodium acetate in a solvent like methanol. This method has been successfully applied to various adenosine derivatives.

An alternative approach involves the use of other brominating agents like N-bromosuccinimide (NBS). The reaction conditions, including solvent, temperature, and reaction time, need to be carefully optimized to achieve high regioselectivity and yield, minimizing the formation of byproducts. For many purine nucleosides, direct bromination at the C8 position is a feasible and high-yielding process.

| Reagent | Solvent | Temperature | Typical Outcome |

| Br₂ / NaOAc | Methanol or Water | Room Temperature | High yield of 8-bromo product |

| NBS | Acetonitrile or DMF | Room Temperature | Effective for C8 bromination |

Diversification Strategies for 8-Substituted Xylofuranosyladenine Analogues

The 8-bromo substituent serves as a versatile handle for the introduction of a wide range of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of 8-substituted xylofuranosyladenine analogues.

Synthesis of Sulfur-Containing 8-Derivatives (e.g., 8-mercapto, 8-methylsulfanyl)

The introduction of sulfur-containing functionalities at the C8 position can significantly modulate the biological properties of the nucleoside.

8-Mercapto-9-beta-D-xylofuranosyladenine: The synthesis of the 8-mercapto derivative can be readily achieved by nucleophilic substitution of the 8-bromo precursor. A straightforward method involves the reaction of 8-bromo-9-beta-D-xylofuranosyladenine with sodium hydrosulfide (B80085) (NaSH) in a solvent such as dimethylformamide (DMF) at room temperature. medchemexpress.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion displaces the bromide.

8-Methylsulfanyl-9-beta-D-xylofuranosyladenine: The 8-methylsulfanyl derivative can be synthesized from the 8-mercapto intermediate. Treatment of 8-mercapto-9-beta-D-xylofuranosyladenine with a methylating agent, such as methyl iodide, in the presence of a base will yield the desired 8-methylsulfanyl product. Alternatively, direct reaction of the 8-bromo precursor with sodium thiomethoxide (NaSMe) can also provide the 8-methylsulfanyl derivative. researchgate.net

| Derivative | Reagent | Solvent |

| 8-mercapto | Sodium hydrosulfide (NaSH) | DMF |

| 8-methylsulfanyl | Methyl iodide (from 8-mercapto) or Sodium thiomethoxide (from 8-bromo) | DMF or other polar aprotic solvents |

Formation of Anhydrocyclonucleosides from 8-Bromo Precursors

The formation of anhydrocyclonucleosides from 8-bromo precursors is a key synthetic strategy, leveraging the bromine atom at the C8 position as a good leaving group for intramolecular cyclization. This process is instrumental in creating conformationally constrained nucleoside analogues, which are valuable tools in biochemical and pharmacological research. The intramolecular nucleophilic substitution typically involves the attack of a hydroxyl group from the sugar moiety onto the C8 position of the purine base.

In the context of this compound, the spatial arrangement of the sugar hydroxyls influences the feasibility and outcome of the cyclization. The "up" configuration of the 2'-hydroxyl group in xylofuranosyl derivatives facilitates the formation of 8,2'-anhydrocyclonucleosides. This cyclization is typically achieved under basic conditions, which promote the deprotonation of the participating hydroxyl group, thereby increasing its nucleophilicity.

Similarly, the 5'-hydroxyl group can also participate in intramolecular cyclization to form 8,5'-anhydrocyclonucleosides. The reaction conditions for these transformations often require careful optimization to favor the desired cyclization pathway and minimize side reactions. The choice of base, solvent, and temperature are critical parameters that influence the reaction yield and selectivity.

The resulting anhydrocyclonucleosides serve as important intermediates for the synthesis of various other nucleoside analogues. For instance, the strained anhydro bridge can be subsequently opened by various nucleophiles to introduce modifications at either the C8 position of the purine or the corresponding position on the sugar ring.

Application of Cross-Coupling Reactions for C8-Functionalization

The C8 position of purine nucleosides is a prime site for modification to alter their biological activity and properties. The presence of a bromine atom at this position in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of C8-substituted nucleoside analogues.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 8-bromo precursor with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netresearchgate.netprinceton.edu It is a versatile method for introducing aryl, heteroaryl, and vinyl substituents at the C8 position. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the synthesis of 8-alkynyl-substituted nucleosides. libretexts.orgnih.govscirp.org This reaction couples the 8-bromo derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl nucleosides can serve as precursors for further transformations or exhibit interesting biological properties themselves.

Stille Coupling: The Stille coupling reaction utilizes organotin reagents as the coupling partners for the 8-bromo nucleoside. wikipedia.orgharvard.edu This method is effective for introducing a variety of carbon-based substituents, including alkyl, alkenyl, aryl, and alkynyl groups. A key advantage of the Stille coupling is the stability of the organotin reagents.

Table 1: Comparison of Cross-Coupling Reactions for C8-Functionalization

| Reaction | Coupling Partner | Catalyst System | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Palladium catalyst + Base | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal alkynes | Palladium catalyst + Copper(I) co-catalyst + Base | Direct introduction of alkynyl groups |

| Stille | Organotin reagents | Palladium catalyst | Stable organometallic reagents |

Radiosynthesis of Fluorinated Xylofuranosyladenine Analogues

The introduction of fluorine into nucleoside analogues can significantly impact their metabolic stability and biological activity. The radiosynthesis of fluorinated xylofuranosyladenine analogues, particularly those labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of great interest for applications in positron emission tomography (PET) imaging. uchicago.eduresearchgate.netnih.govnih.govhelsinki.fi

The most common method for introducing ¹⁸F into organic molecules is through nucleophilic substitution. This typically involves the reaction of a suitable precursor bearing a good leaving group with [¹⁸F]fluoride. For the synthesis of ¹⁸F-labeled xylofuranosyladenine analogues, a precursor with a leaving group at a specific position on the sugar moiety is required.

The synthesis of these precursors often starts from this compound, which can be chemically modified to introduce a leaving group, such as a tosylate or triflate, at the desired position of the xylose ring. The subsequent radiofluorination reaction is then carried out by treating this precursor with [¹⁸F]fluoride, which is typically produced in a cyclotron.

The reaction conditions for the radiofluorination step, including the choice of solvent, temperature, and the use of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), are crucial for achieving high radiochemical yields and specific activity. Following the labeling reaction, the crude product is purified, typically by high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and other impurities.

The final ¹⁸F-labeled xylofuranosyladenine analogue is then formulated in a physiologically compatible solution for in vivo PET imaging studies. These radiotracers can be used to investigate various biological processes, depending on the specific design of the molecule.

Advanced Purification and Analytical Techniques in Nucleoside Synthesis

The synthesis of nucleoside analogues like this compound and its derivatives often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and stereoisomers. Therefore, advanced purification and analytical techniques are essential to isolate the target compound in high purity and to fully characterize its structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of nucleoside analogues. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of these relatively polar compounds. The choice of column, mobile phase composition, and gradient elution profile are optimized to achieve the desired separation. For preparative HPLC, the goal is to isolate the product in sufficient quantity and purity for further studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized nucleoside analogues. nih.govnih.govmdpi.comresearchgate.netresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms, the stereochemistry of the sugar moiety, and the conformation of the nucleoside. This data is crucial for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural insights. Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for analyzing reaction mixtures and purified products.

Table 2: Key Analytical Techniques in Nucleoside Synthesis

| Technique | Information Provided | Application in Nucleoside Synthesis |

|---|---|---|

| HPLC | Purity, retention time | Purification of final products and intermediates, reaction monitoring |

| NMR | Chemical structure, stereochemistry, conformation | Structural elucidation of new compounds |

| MS | Molecular weight, elemental composition, fragmentation | Confirmation of product identity, analysis of complex mixtures |

Molecular Recognition and Interactions with Biological Macromolecules

Insights into Interactions with Purine (B94841) Nucleoside Phosphorylases (PNPs)

Purine nucleoside phosphorylases are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. The interaction of 8-Bromo-9-beta-D-xylofuranosyladenine with PNPs provides a compelling case study in molecular recognition, highlighting how subtle changes in nucleoside structure can dramatically alter enzymatic processing.

The binding of a substrate to the active site of an enzyme is the prerequisite for catalysis. For purine nucleosides, this involves the precise positioning of the purine base and the sugar moiety within a well-defined pocket. While crystal structures of PNPs with various ligands have been elucidated, specific binding mode data for this compound is not extensively detailed in publicly available research. However, studies on related 8-substituted analogs provide valuable inferences. The active site of PNP is a highly structured environment, and the accessibility for a modified nucleoside like this compound is contingent on the spatial and electrostatic complementarity between the ligand and the amino acid residues lining the active site.

The introduction of a bromine atom at the 8-position of the adenine (B156593) base has profound implications for the molecule's interaction with PNPs. Research on 8-bromoguanosine has shown that the presence of the bulky bromine atom can be detrimental to catalysis in hexameric PNPs. This is attributed to steric hindrance within the active site, which can prevent the optimal positioning of the substrate and the phosphate (B84403) molecule required for the phosphorolytic cleavage.

| Compound | Enzyme | Observed Effect of 8-Bromo Group |

| 8-Bromoguanosine | Hexameric PNP | Detrimental to catalysis due to steric hindrance |

| 8-Bromo-acyclovir analog | Purine Nucleoside Phosphorylase | Induced hydrogen bonding with active site residues |

A C3'-exo pucker would significantly alter the trajectory of the phosphate backbone and the orientation of the base, which could lead to a non-productive binding mode within the PNP active site. This conformational incompatibility can prevent the precise alignment of the scissile glycosidic bond with the catalytic residues and the attacking phosphate nucleophile, thereby hindering or completely abolishing enzymatic processing. While specific studies detailing the C3'-exo pucker of this compound in the context of PNP are lacking, the principles of conformational restriction are well-established in enzymology.

The insights gained from the interactions of this compound and related compounds with PNPs are invaluable for the rational design of novel and potent inhibitors. The detrimental effect of the 8-bromo group on catalysis, for instance, can be exploited to design compounds that bind to the active site but are poor substrates, effectively acting as competitive inhibitors.

Understanding the steric and conformational constraints of the PNP active site allows medicinal chemists to design molecules that maximize favorable interactions while introducing features that disrupt the catalytic process. The combination of an 8-substituted purine with a modified sugar like xylofuranose (B8766934) presents a scaffold that can be further modified to fine-tune binding affinity and inhibitory potency. The goal is to develop inhibitors with high specificity for PNP, which has therapeutic potential in T-cell mediated autoimmune diseases and certain types of cancer.

Conformational Requirements for Enzyme-Nucleoside Recognition

The recognition of a nucleoside by an enzyme is not merely a matter of chemical composition but is exquisitely dependent on the three-dimensional shape of the nucleoside. A key aspect of this is the conformation around the glycosidic bond.

The glycosidic bond (N9-C1') that connects the purine base to the sugar ring is rotatable, leading to two primary conformations: syn and anti. In the anti conformation, the bulk of the purine ring is pointed away from the sugar, which is the predominant conformation for standard purine nucleosides. In the syn conformation, the purine ring is positioned over the sugar.

The presence of a bulky substituent at the C8 position of the purine ring, such as a bromine atom, sterically favors the syn conformation. This is a critical factor in the interaction of this compound with enzymes. If the active site of an enzyme like PNP is evolved to recognize and bind substrates in the more common anti conformation, a molecule locked in or strongly favoring the syn conformation will be a poor substrate or a potential inhibitor. The inability of the enzyme to accommodate the syn conformation can prevent the proper alignment of the substrate for catalysis, thus inhibiting the enzyme's function. This principle is a cornerstone in the design of nucleoside-based drugs.

Potential Interactions with Other Nucleoside-Metabolizing Enzymes

The metabolic fate and biological activity of nucleoside analogues are significantly influenced by their interactions with various intracellular enzymes. For this compound, its potential as a substrate or inhibitor for key enzymes involved in nucleoside metabolism, such as nucleoside kinases and phosphodiesterases, is a critical area of investigation. Furthermore, the possibility of its phosphorylated metabolites interacting with nucleic acid polymerases is a key determinant of its potential cytotoxic or antiviral effects.

Considerations for Nucleoside Kinases and Phosphodiesterases

Nucleoside kinases are essential for the intracellular activation of nucleoside analogues, converting them into their corresponding nucleotide forms, which are often the active species. The susceptibility of an analogue to phosphorylation can determine its pharmacological efficacy. Conversely, phosphodiesterases are enzymes that cleave phosphodiester bonds, such as those in cyclic nucleotides, and can thus influence the duration of action of certain nucleotide analogues.

While direct studies on this compound are limited, research on related 8-bromo-adenosine analogues provides valuable insights. For instance, 8-Bromoadenosine (B559644) 3',5'-cyclic monophosphate (8-Br-cAMP) is known to be resistant to hydrolysis by phosphodiesterases, which contributes to its prolonged activity as a protein kinase activator wikipedia.org. This resistance is attributed to the steric hindrance imposed by the bromine atom at the 8-position, which may similarly affect the interaction of this compound's potential metabolites with phosphodiesterases.

The phosphorylation of nucleoside analogues is a critical step for their incorporation into nucleic acids or for their action as enzyme inhibitors. The structural modifications in this compound, specifically the bromine substitution and the xylofuranose sugar moiety, may influence its recognition by nucleoside kinases. The substrate specificity of these kinases is often stringent, and alterations in both the base and the sugar can significantly impact the efficiency of phosphorylation.

| Enzyme Class | Potential Interaction with this compound (Inferred from Analogues) | Significance |

| Nucleoside Kinases | May act as a substrate, leading to phosphorylation and activation. The efficiency is likely influenced by the 8-bromo and xylofuranosyl modifications. | Phosphorylation is a prerequisite for the potential incorporation into nucleic acids or inhibition of other enzymes. |

| Phosphodiesterases | The 8-bromo substitution may confer resistance to degradation by phosphodiesterases if the compound is converted to a cyclic nucleotide form. | Increased metabolic stability could lead to a more sustained biological effect. |

Assessment of Interactions with Nucleic Acid Polymerases (Indirect Evidence from Analogues)

The ultimate targets for many anticancer and antiviral nucleoside analogues are nucleic acid polymerases, such as DNA and RNA polymerases. Following intracellular phosphorylation to their triphosphate forms, these analogues can act as either inhibitors of the polymerases or as chain terminators upon incorporation into growing nucleic acid strands.

Indirect evidence from a variety of nucleoside analogues suggests that the triphosphate derivative of this compound could potentially interact with viral or cellular DNA and RNA polymerases. The incorporation of analogues by these enzymes is a key mechanism for their therapeutic effects nih.gov. For example, some antiviral nucleoside analogues are designed to be selectively incorporated by viral reverse transcriptases or DNA polymerases, leading to the termination of viral replication nih.gov. The presence of the 8-bromo substituent and the xylose sugar configuration would be critical in determining the selectivity and efficiency of such an interaction. The altered sugar pucker of the xylofuranose ring, in comparison to the natural deoxyribose, could be a crucial factor in inducing chain termination.

Mechanisms of Cellular Uptake and Transport

The entry of hydrophilic nucleoside analogues like this compound into cells is a mediated process, relying on specialized membrane transport proteins. The expression and activity of these transporters are pivotal in determining the intracellular concentration and, consequently, the therapeutic efficacy of such compounds.

Role of Concentrative and Equilibrative Nucleoside Transporters in Analog Permeation

The cellular uptake of nucleosides and their analogues is primarily facilitated by two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs) frontiersin.orgwikipedia.orgresearchgate.net.

Concentrative Nucleoside Transporters (CNTs) , part of the SLC28 gene family, are sodium-dependent symporters that transport nucleosides against a concentration gradient nih.govnih.gov. There are three main subtypes:

CNT1: Prefers pyrimidine nucleosides.

CNT2: Shows a preference for purine nucleosides nih.gov.

CNT3: Has a broad selectivity for both purine and pyrimidine nucleosides nih.gov.

Given that this compound is a purine analogue, it is plausible that it could be a substrate for CNT2 and CNT3. The active transport mechanism of CNTs can lead to a significant accumulation of the analogue within the cell, which is often a desirable characteristic for therapeutic agents.

Equilibrative Nucleoside Transporters (ENTs) , belonging to the SLC29 gene family, are bidirectional, facilitative transporters that move nucleosides down their concentration gradient nih.govwikipedia.org. The four known human ENTs are:

ENT1 and ENT2: Have broad selectivity for both purine and pyrimidine nucleosides and are widely distributed in human tissues wikipedia.org.

ENT3: Is primarily located on intracellular membranes wikipedia.org.

ENT4: Is also known as the plasma membrane monoamine transporter (PMAT).

ENTs play a crucial role in nucleoside salvage pathways and in modulating the extracellular concentration of adenosine (B11128), thereby influencing purinergic signaling wikipedia.org. The broad substrate specificity of ENT1 and ENT2 suggests they are likely candidates for the transport of this compound into cells. Studies on other 8-substituted adenosine analogues have shown interaction with ENTs nih.gov.

| Transporter Family | Subtype | Driving Force | Substrate Preference | Potential Role in this compound Transport |

| Concentrative Nucleoside Transporters (CNTs) | CNT1 | Sodium Gradient | Pyrimidines | Unlikely due to purine structure. |

| CNT2 | Sodium Gradient | Purines | Potential transporter due to its purine preference nih.gov. | |

| CNT3 | Sodium Gradient | Purines and Pyrimidines | Potential transporter due to its broad selectivity nih.gov. | |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1 | Concentration Gradient | Purines and Pyrimidines | Likely transporter due to its broad substrate selectivity wikipedia.org. |

| ENT2 | Concentration Gradient | Purines and Pyrimidines | Likely transporter due to its broad substrate selectivity wikipedia.org. |

Biochemical Mechanisms and Preclinical Biological Activities of Analogues

Antimetabolite Action and Metabolic Interference

As an analogue of adenosine (B11128), the primary mechanism of action for compounds like 8-Bromo-9-beta-D-xylofuranosyladenine is expected to be as an antimetabolite. This involves the disruption of normal metabolic pathways, particularly those involved in the synthesis of nucleic acids.

Modulation of Intracellular Nucleotide Pools and Cellular Homeostasis

Analogues of adenosine are known to significantly alter the balance of intracellular nucleotide pools. Studies on 9-beta-D-xylofuranosyladenine have shown that it can inhibit nucleotide metabolism in tumor cells. This interference can lead to an imbalance in the deoxyribonucleotide triphosphate (dNTP) pools, which is critical for the fidelity of DNA replication and repair. A disruption in the carefully maintained ratios of dATP, dGTP, dCTP, and dTTP can lead to increased mutation rates and the induction of apoptosis. The phosphorylation of the analogue to its triphosphate form is a key step, allowing it to compete with endogenous nucleotides for enzymatic binding sites, thereby disrupting cellular homeostasis.

Effects on Nucleic Acid Synthesis and Processing

The structural similarity of this compound to adenosine suggests that its primary cytotoxic effects are likely mediated through the disruption of nucleic acid synthesis and processing.

Interference with DNA Replication and Repair Mechanisms (Inferred from Analogue Studies)

The triphosphate form of adenosine analogues can act as a competitive inhibitor of DNA polymerases. For instance, the triphosphate derivative of Ara-A (Ara-ATP) is a known competitive inhibitor of DNA polymerases with respect to dATP. nih.gov This inhibition slows down or halts the process of DNA replication. Furthermore, if the analogue is incorporated into the growing DNA strand, it can act as a chain terminator or alter the DNA structure, making it difficult for polymerases to continue elongation. The presence of the analogue within the DNA can also interfere with the recognition and function of DNA repair enzymes, leading to the accumulation of DNA damage and ultimately cell death.

| Analogue | Target Enzyme(s) | Observed Effect on DNA Synthesis |

| 9-beta-D-arabinofuranosyladenine (Ara-A) | DNA Polymerases | Competitive inhibition with respect to dATP, leading to reduced DNA synthesis. nih.gov |

| 9-beta-D-xylofuranosyladenine (Xylo-A) | Not specified | Inhibits overall nucleotide metabolism, indirectly affecting DNA synthesis. |

This table is based on data from studies on analogues of this compound.

Inhibition or Modulation of RNA Transcription and Processing (e.g., RNA Methylation)

Beyond DNA, adenosine analogues can also impact RNA synthesis and processing. Studies have demonstrated that xylosyladenine can act as an inhibitor of nuclear RNA methylation. hoffmanlab.org RNA methylation is a crucial post-transcriptional modification that affects RNA stability, localization, and translation. By inhibiting this process, xylosyladenine can disrupt the proper functioning of various RNA species, including messenger RNA (mRNA) and ribosomal RNA (rRNA). The proposed mechanism involves the inhibition of S-adenosyl-L-methionine (SAM) synthesis, which is the primary methyl group donor for methylation reactions. hoffmanlab.org Some fluorinated arabinosyl analogues have been shown to be incorporated into RNA, causing premature termination of transcription. nih.gov

| Analogue | Process Affected | Mechanism of Action |

| 9-beta-D-xylofuranosyladenine (Xylo-A) | Nuclear RNA Methylation | Inhibition of S-adenosyl-L-methionine (SAM) synthesis. hoffmanlab.org |

| 9-beta-D-arabinofuranosyl-2-fluoroadenine (F-ara-A) | RNA Transcription | Incorporation into RNA leading to premature chain termination. nih.gov |

This table is based on data from studies on analogues of this compound.

Enzymatic Activation and Anabolism

For nucleoside analogues to exert their biological activity, they must first be activated within the cell through a process of anabolism. This typically involves phosphorylation by cellular kinases to their corresponding monophosphate, diphosphate (B83284), and ultimately, the active triphosphate form. The initial phosphorylation is often the rate-limiting step and is catalyzed by enzymes such as adenosine kinase or deoxycytidine kinase. The efficiency of this enzymatic activation can vary significantly between different cell types, which can contribute to the selective toxicity of these compounds. The resulting triphosphate analogue can then compete with the natural nucleotides for incorporation into DNA or RNA by polymerases or inhibit other enzymes involved in nucleic acid metabolism. The metabolic fate of 9-beta-D-xylofuranosyladenine has been studied in tumor cells, indicating its conversion to active metabolites. hoffmanlab.org

Phosphorylation by Cellular Kinases to Active Nucleotide Forms

The conversion of nucleoside analogues to their pharmacologically active nucleotide forms is a critical activation step mediated by cellular kinases. These enzymes catalyze the transfer of phosphate (B84403) groups from ATP to the nucleoside, leading to the formation of monophosphate, diphosphate, and ultimately triphosphate derivatives. While direct studies on the phosphorylation of this compound are limited, the metabolic pathways of related nucleoside analogues provide a framework for its likely activation.

Nucleoside analogues are essentially prodrugs that require intracellular phosphorylation to exert their cytotoxic or antiviral effects. nih.gov This process is initiated by a variety of cellular nucleoside and nucleotide kinases. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step in the activation cascade. nih.gov

Research on 8-bromoadenine (B57524) nucleotides has shown that they can serve as substrates for various phosphotransferases. However, their efficiency as both phosphate donors and acceptors is generally much lower than that of the natural adenine (B156593) nucleotides. acs.org This suggests that while this compound can likely be phosphorylated by cellular kinases, the rate and extent of this conversion may be reduced compared to endogenous nucleosides. The specific kinases responsible for the phosphorylation of this compound have not been definitively identified in the available literature. However, adenosine kinase is a likely candidate for the initial phosphorylation step, given its role in the salvage pathway of adenosine and its analogues.

The table below summarizes the key enzymes involved in the phosphorylation of nucleoside analogues, which are likely relevant to the activation of this compound.

| Enzyme Family | Role in Nucleoside Analogue Metabolism | Potential Relevance for this compound |

| Nucleoside Kinases (e.g., Adenosine Kinase) | Catalyze the initial phosphorylation of the nucleoside to the nucleoside monophosphate. | Likely responsible for the first phosphorylation step of this compound to its monophosphate form. |

| Nucleotide Kinases (e.g., Adenylate Kinase) | Mediate the subsequent phosphorylation of the monophosphate to the diphosphate form. | Would be involved in the conversion of this compound monophosphate to its diphosphate. |

| Nucleoside Diphosphate Kinases | Catalyze the final phosphorylation step from the diphosphate to the active triphosphate form. | Responsible for the formation of the putative active metabolite, this compound triphosphate. |

Pathways of Further Metabolic Transformation

Following phosphorylation to their triphosphate forms, nucleoside analogues can undergo further metabolic transformations and exert their biological effects. The primary mechanism of action for many of these compounds is the inhibition of DNA and RNA synthesis.

The triphosphate metabolite of a nucleoside analogue can act as a competitive inhibitor of the natural deoxynucleotide or ribonucleotide substrates of DNA and RNA polymerases. For instance, the triphosphate form of 9-beta-D-arabinofuranosyladenine (ara-A) is a known inhibitor of DNA synthesis. nih.gov It is plausible that this compound triphosphate could similarly interfere with the function of DNA polymerases, leading to the termination of the growing DNA chain and the induction of apoptosis in rapidly dividing cells. nih.gov

In addition to direct inhibition of polymerases, the incorporation of the nucleoside analogue into the nucleic acid chain can also contribute to its cytotoxic effects. The presence of the analogue within the DNA or RNA can disrupt the normal structure and function of these macromolecules, leading to errors in replication and transcription.

Furthermore, metabolic inactivation of nucleoside analogues can occur through the action of cellular enzymes such as deaminases and phosphorylases, which can lead to the degradation of the compound and a reduction in its therapeutic efficacy. nih.gov The susceptibility of this compound and its phosphorylated metabolites to these degradation pathways has not been extensively studied.

The following table outlines the potential metabolic fate and mechanisms of action of this compound following its initial phosphorylation.

| Metabolic Step | Description | Potential Consequence |

| Conversion to Triphosphate | Sequential phosphorylation by cellular kinases. | Formation of the active cytotoxic agent, this compound triphosphate. |

| Inhibition of DNA Polymerases | The triphosphate analogue competes with natural dNTPs for the active site of DNA polymerases. | Halts DNA replication, leading to cell cycle arrest and apoptosis. nih.gov |

| Incorporation into DNA/RNA | The triphosphate analogue is incorporated into the growing nucleic acid chain. | Disrupts nucleic acid structure and function, inducing cellular stress and death. |

| Metabolic Degradation | Deamination or phosphorolysis of the nucleoside or its phosphorylated forms. | Inactivation of the compound and potential for drug resistance. nih.gov |

Structure Activity Relationship Sar and Structure Function Studies

Correlating 8-Bromo Substitution with Biophysical Properties and Biological Outcomes

The introduction of a bulky bromine atom at the 8-position of the adenine (B156593) base in 9-beta-D-xylofuranosyladenine induces significant conformational changes. This substitution sterically favors the syn conformation around the N-glycosidic bond, a notable deviation from the more common anti conformation found in unsubstituted nucleosides. This altered three-dimensional structure is a key determinant of the molecule's biological activity, as the spatial arrangement of the sugar and base moieties dictates how the analogue interacts with target enzymes and receptors.

Comparative Analysis of 8-Halogenated Adenosine (B11128) and Guanosine (B1672433) Analogues

The biological effects of 8-halogenated nucleosides are profoundly influenced by the identity of both the purine (B94841) base (adenine vs. guanine) and the halogen substituent. These differences arise from distinct metabolic pathways, target specificities, and mechanisms of action.

Differential Effects on Enzyme Binding and Catalysis

8-halogenated adenosine and guanosine analogues often serve as substrates or inhibitors for different sets of enzymes. For example, certain C8-substituted guanosine ribonucleosides are recognized as potent activators of the innate immune system through Toll-like receptor 7 (TLR7). nih.gov This interaction triggers a signaling cascade leading to the production of interferons and other cytokines, conferring antiviral and immunostimulatory effects. The structural requirements for this activity are stringent, with the pattern of substitution at the N7 and C8 positions being critical for effective binding to TLR7. nih.gov

In contrast, 8-halogenated adenosine analogues, such as 8-chloroadenosine, exhibit a different biological trajectory. This compound can be metabolized intracellularly to its triphosphate form, 8-chloro-ATP (8-Cl-ATP). nih.gov This metabolite then acts as a cytotoxic agent by competing with natural ATP and inhibiting crucial cellular processes like RNA synthesis. nih.gov This pathway highlights a mechanism dependent on metabolic activation to exert its effect, which is distinct from the receptor-mediated signaling pathway of the guanosine analogues. The difference in how these analogues are processed and recognized by cellular machinery underscores the divergent therapeutic applications that can be pursued by modifying either the adenine or guanine (B1146940) scaffold.

Influence of Halogen Identity on Biological Efficacy (e.g., Bromo vs. Chloro)

The choice of halogen at the C8-position is not trivial and can dramatically alter biological efficacy. A compelling example is seen in the anticancer activity of halogenated cyclic AMP (cAMP) derivatives. Studies have demonstrated that 8-chloro-cAMP (8-Cl-cAMP) possesses significant anticancer activity across a broad spectrum of cancer cell lines, whereas 8-bromo-cAMP shows only minimal inhibitory effects. chapman.edu 8-iodo-cAMP was found to have no biological activity in this context. chapman.edu This demonstrates a clear structure-activity relationship where the smaller, more electronegative chlorine atom is superior to bromine for this particular biological outcome.

This disparity in efficacy can be attributed to several factors, including the size, electronegativity, and polarizability of the halogen, which collectively influence the analogue's ability to fit into and interact with the binding pocket of its target protein. In the case of immunostimulatory guanosine analogues, 8-oxo- and other related derivatives activate TLR7, while the tested 8-chloro-guanosine failed to do so, indicating that the nature of the C8-substituent is critical for specific receptor recognition. nih.gov

The following table summarizes the comparative activities of different 8-halogenated nucleoside analogues based on available research findings.

| Compound | Purine Base | Halogen | Primary Biological Effect | Mechanism of Action |

| 8-Bromo-cAMP | Adenine | Bromo | Minimal anticancer activity | Weak inhibition of cancer cell mitosis |

| 8-Chloro-cAMP | Adenine | Chloro | Significant anticancer activity | Prodrug for 8-Cl-Adenosine, metabolic conversion to 8-Cl-ATP, inhibition of RNA synthesis |

| 8-Chloro-guanosine | Guanine | Chloro | No activation of TLR7 | Does not effectively bind and activate the TLR7 receptor |

| 7-Thia-8-oxoguanosine | Guanine | N/A (Oxo group) | Potent immunostimulatory activity | Activation of Toll-like receptor 7 (TLR7) |

Principles for Rational Design of Novel Nucleoside Analogues based on SAR

The structure-activity relationships observed for 8-Bromo-9-beta-D-xylofuranosyladenine and related compounds provide foundational principles for the rational design of new therapeutic agents.

A primary principle is the strategic use of C8-substituents to control the glycosidic bond conformation. By introducing bulky groups like bromine, designers can lock the nucleoside into a syn conformation, which can be exploited to achieve selectivity for enzymes or receptors that preferentially bind this conformer. This approach can minimize off-target effects by preventing interaction with proteins that recognize the more common anti form.

Furthermore, understanding the distinct biological pathways of adenosine and guanosine analogues is crucial. If the therapeutic goal is to induce an immune response, modifying a guanosine scaffold to interact with pattern recognition receptors like TLR7 would be a logical starting point. Conversely, if the aim is to develop a cytotoxic agent, an adenosine analogue designed for efficient metabolic conversion to a toxic triphosphate metabolite would be a more promising strategy.

The identity of the halogen itself is a key variable. The observed superiority of chlorine over bromine in certain anticancer analogues suggests that fine-tuning electronic properties and steric bulk at the C8 position is critical for optimizing potency. Computational modeling and docking studies can be invaluable in predicting how different halogens (or other substituents) will affect the binding affinity of an analogue to its target protein, thereby guiding synthetic efforts toward more effective molecules. By integrating these SAR-derived principles, medicinal chemists can more effectively navigate the complex landscape of nucleoside analogue design to develop novel therapeutics with enhanced potency and selectivity.

Advanced Spectroscopic, Imaging, and Computational Methodologies

High-Resolution X-ray Crystallography for Ligand-Protein Complex Structures

High-resolution X-ray crystallography stands as a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. This method has been successfully applied to 8-Bromo-9-beta-D-xylofuranosyladenine, providing a detailed understanding of its solid-state conformation.

A seminal study by Birnbaum and colleagues in 1982 detailed the crystal and molecular structure of this compound. The compound crystallized in the monoclinic space group P21 with two independent molecules in the asymmetric unit. The cell dimensions were determined to be a = 10.493(1) Å, b = 13.980(2) Å, c = 8.136(1) Å, with β = 99.03(1)°. The structure was solved by the heavy-atom method and refined to a final R value of 0.027 for 2426 observed reflections.

This crystallographic analysis revealed that the conformation about the glycosidic bond (C(1')-N(9)) is in the anti range for both independent molecules, with torsion angles of -111.1(4)° and -119.2(4)°. The pucker of the xylofuranose (B8766934) ring in both molecules was found to be C(3')-endo. This detailed structural information is invaluable for understanding the molecule's intrinsic conformational preferences, which in turn influence its biological activity.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.493(1) |

| b (Å) | 13.980(2) |

| c (Å) | 8.136(1) |

| β (°) | 99.03(1) |

| Z | 4 |

Advanced NMR Techniques for Dynamic Conformational Studies

While X-ray crystallography provides a static picture of the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational equilibria of molecules in solution.

Proton (1H) NMR spectroscopy has been instrumental in confirming the solution-state conformation of this compound. The 1982 study by Birnbaum et al. also reported the 1H NMR spectrum in D2O. The observed coupling constants were used to determine the conformation of the furanose ring, which was found to be in equilibrium between C(2')-endo and C(3')-endo puckers. This demonstrates a degree of conformational flexibility in solution that is not apparent from the solid-state structure.

Table 2: Selected 1H NMR Chemical Shifts (δ, ppm) for this compound in D2O

| Proton | Chemical Shift (ppm) |

|---|---|

| H-8 | 8.19 |

| H-1' | 6.05 |

| H-2' | 4.72 |

| H-3' | 4.41 |

Saturation Transfer Difference (STD) NMR is a powerful technique for identifying and characterizing the binding of small molecule ligands to large protein receptors. It allows for the determination of which parts of a ligand are in close proximity to the protein surface. Despite its utility, a specific application of STD NMR to study the interaction of this compound with a protein target has not been identified in the reviewed scientific literature. Such a study would be highly valuable in mapping the binding epitope of the compound and understanding the molecular basis of its interaction with target enzymes or receptors.

Molecular Modeling and Computational Chemistry Approaches

Computational methods provide a theoretical framework to complement experimental data, offering a deeper understanding of molecular conformations and interactions.

Conformational energy calculations are used to determine the relative stabilities of different molecular geometries. For this compound, such calculations would be employed to explore the energy landscape of the furanose ring pucker and the rotation around the glycosidic bond. Free energy perturbation (FEP) is a more advanced computational technique that can be used to calculate the relative binding affinities of different ligands to a protein. However, specific studies employing these methods for this compound were not found in the available literature.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This is followed by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the interactions. While these methods are widely used in drug design and molecular biology, no specific molecular docking or dynamics simulation studies for this compound in complex with a biological receptor have been reported in the surveyed literature. Such studies would be crucial in predicting the binding mode and affinity of this compound to its potential targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations serve as a powerful theoretical tool to elucidate the electronic properties and reactivity of molecules like this compound. These computational methods, rooted in quantum mechanics, can provide detailed insights into the molecule's structure, electron distribution, and potential for chemical transformations, complementing experimental findings.

By employing methodologies such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the molecular orbitals, electrostatic potential, and charge distribution of this compound. The introduction of the bromine atom at the C8 position of the adenine (B156593) ring is predicted to significantly influence the electronic landscape of the molecule. Specifically, the high electronegativity of bromine is expected to induce a redistribution of electron density, affecting the aromaticity of the purine (B94841) system and the glycosidic bond stability.

Quantum chemical calculations can quantify various parameters that are critical for understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the bromine substituent is anticipated to lower the HOMO-LUMO gap compared to its non-brominated counterpart, potentially enhancing its reactivity towards nucleophilic substitution or enzymatic interactions.

Furthermore, these computational approaches can be used to predict the sites most susceptible to electrophilic or nucleophilic attack by mapping the electrostatic potential onto the electron density surface. Such models are invaluable for predicting metabolic pathways and designing derivatives with tailored biological activities.

Below is a table illustrating the types of electronic properties that can be determined for this compound through quantum chemical calculations.

| Calculated Property | Predicted Influence of 8-Bromo Substitution | Significance |

| Dipole Moment | Increase due to the electronegative bromine atom. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Lowered energy level. | Indicates the propensity to donate electrons. |

| LUMO Energy | Lowered energy level. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Reduced energy gap. | Suggests increased chemical reactivity. |

| Electrostatic Potential | Altered charge distribution on the purine ring. | Predicts sites for non-covalent interactions and chemical reactions. |

| Mulliken Atomic Charges | Increased positive charge on C8 and adjacent atoms. | Highlights electrophilic centers within the molecule. |

Radiotracer Development and Imaging Techniques

The development of radiolabeled analogues of this compound opens avenues for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET). Micro-PET, a high-resolution version of PET for small animal imaging, is particularly valuable for preclinical biodistribution studies of novel therapeutic agents and for probing biological processes at the molecular level. nih.gov

The process of developing a radiotracer involves labeling a molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C), Fluorine-18 (B77423) (¹⁸F), or Bromine-76 (⁷⁶Br). nih.govnih.gov For analogues of this compound, radiolabeling could be achieved by introducing a positron-emitting isotope into the molecule. Given the presence of a bromine atom, the use of ⁷⁶Br is a feasible strategy, potentially through a precursor molecule where the stable bromine is replaced with a suitable leaving group for radiobromination. nih.gov

Once a radiolabeled analogue is synthesized and purified, its biodistribution can be studied in animal models using Micro-PET imaging. nih.gov This technique allows for the quantitative, four-dimensional tracking of the radiotracer in the body over time. The resulting images provide critical information about the compound's uptake, distribution, metabolism, and excretion (ADME) profile. For instance, Micro-PET studies could reveal whether analogues of this compound accumulate in specific organs or tissues, which is vital for assessing their potential as targeted therapeutic agents or diagnostic probes.

The development of such radiotracers would enable researchers to investigate the in vivo behavior of this class of compounds, providing insights that are not attainable through in vitro experiments alone. This includes assessing target engagement, receptor occupancy, and the pharmacokinetic properties of the molecule in a living organism.

The following table summarizes key aspects of radiotracer development for adenosine (B11128) analogues, which would be applicable to derivatives of this compound.

| Radionuclide | Half-life | Common Labeling Precursor | Imaging Application | Reference |

| ¹¹C | 20.4 min | Desmethyl or carboxyl precursors | Brain receptor imaging | mdpi.com |

| ¹⁸F | 109.8 min | Tosyl, mesyl, or nitro precursors | Metabolic and receptor imaging | nih.gov |

| ⁷⁶Br | 16.2 h | Stannyl or boronic acid precursors | Receptor occupancy studies | nih.gov |

Future Research Directions and Academic Discovery

Design and Synthesis of Next-Generation Nucleoside Analogues with Tuned Conformations

A pivotal area of future research lies in the rational design and synthesis of new analogues derived from 8-Bromo-9-beta-D-xylofuranosyladenine. The primary goal is to create molecules with finely tuned three-dimensional structures to enhance biological activity and target specificity.

The substitution of a bulky bromine atom at the C8 position of the adenine (B156593) base is known to have a profound impact on the conformation around the glycosidic bond. In many purine (B94841) nucleosides, this modification sterically favors the syn conformation, in contrast to the more common anti conformation found in natural nucleosides nih.govresearchgate.net. A foundational study by Birnbaum et al. specifically investigated the structure and conformation of this compound in both the solid state and in solution, providing critical insights into its preferred three-dimensional arrangement acs.orgbohrium.com.

Key research objectives in this area include:

Synthesis of Conformationally Locked Analogues: Introducing chemical bridges to lock the sugar moiety or the glycosidic bond into specific syn or anti conformations could lead to highly selective inhibitors calstate.edu.

Exploration of Bioisosteres: Replacing the bromine atom with other bulky groups could modulate the steric and electronic properties, leading to analogues with novel interaction profiles.

These synthetic efforts will create a library of compounds with diverse and well-defined shapes, enabling a systematic exploration of the structure-activity relationship (SAR) for this class of nucleosides.

Identification of Novel Biochemical Targets and Pathways Modulated by this compound

While the precise biochemical targets of this compound are not yet fully elucidated, the known activities of related compounds provide a roadmap for future investigation. Analogues such as 8-bromoadenosine (B559644) and its phosphorylated forms are known to interact with a range of important cellular targets. For example, 8-Bromo-ATP is an agonist of purinergic P2X receptors, and 8-Bromo-cAMP is a well-known activator of protein kinase A (PKA) and the exchange protein activated by cyclic AMP (Epac) medchemexpress.comnih.gov.

Future research must focus on identifying the specific enzymes, receptors, and signaling pathways directly modulated by this compound and its metabolites.

Potential research avenues include:

Enzyme Inhibition Assays: Screening the compound against panels of kinases, polymerases, and other nucleoside-metabolizing enzymes to identify direct enzymatic targets. The unique xylofuranose (B8766934) sugar may confer selectivity for specific viral or cellular enzymes acs.orgyoutube.com.

Receptor Binding Studies: Investigating the affinity of the compound for various purinergic receptors (e.g., adenosine (B11128) receptors and P2X receptors), which are critical in inflammation, neurotransmission, and cancer medchemexpress.com.

Pathway Analysis: Employing cell-based assays to determine if the compound affects major signaling pathways, such as those regulated by cAMP, or interferes with nucleic acid synthesis and metabolism youtube.combroadpharm.com.

The data table below summarizes potential targets based on the activity of related 8-bromo-adenosine compounds.

| Compound Class | Known Biochemical Target/Activity | Potential Relevance for Future Research |

| 8-Bromo-ATP | P2X receptor agonist medchemexpress.com | Investigation of activity at purinergic receptors involved in cell signaling. |

| 8-Bromo-cAMP | Activator of Protein Kinase A (PKA) and Epac nih.gov | Analysis of impact on cAMP-mediated signal transduction pathways. |

| 8-Bromoadenosine | Inhibition of RNA/protein synthesis, induction of apoptosis broadpharm.com | Exploration of anticancer mechanisms targeting fundamental cellular processes. |

| 8-Bromo-AMP | Increases cellular adenine nucleotide levels medchemexpress.com | Study of effects on cellular energy metabolism and nucleotide salvage pathways. |

This table is interactive. Click on the headers to sort.

Development of Chemical Probes for Studying Nucleoside Metabolism and Signaling

The unique structure of this compound makes it an excellent candidate for development into a chemical probe. Chemical probes are powerful tools used to study the function of specific proteins or pathways in a complex biological environment.

By attaching reporter tags (e.g., fluorescent dyes, biotin, or photo-crosslinkers) to the molecule, researchers can create probes to visualize, isolate, and identify its binding partners within cells. The bromine atom itself can serve as a "heavy atom" for crystallographic studies or as a handle for further chemical modification.

Future development in this area would involve:

Synthesis of Tagged Analogues: Designing and synthesizing derivatives of this compound that incorporate functional groups for conjugation without disrupting biological activity.

Affinity-Based Protein Profiling: Using these probes to pull down and identify interacting proteins from cell lysates, which can reveal novel targets and mechanisms of action.

Imaging Applications: Developing fluorescently labeled probes to visualize the subcellular localization of the compound and its targets in real-time.

The development of such probes would be invaluable for dissecting the complex roles of nucleoside metabolism and purinergic signaling in health and disease, moving beyond the study of this single compound to providing tools for the broader scientific community nih.gov.

Exploration of Xylofuranosyl Nucleosides in Diverse Biological Systems

The broader class of xylofuranosyl nucleosides has already demonstrated significant biological activity, particularly in the realms of virology and oncology nih.gov. This provides a strong rationale for the extensive biological evaluation of this compound across a wide range of biological systems.

Initial research has shown that various xylofuranosyl nucleoside analogues possess antiviral properties against viruses such as Hepatitis B virus (HBV) and other RNA viruses nih.govacs.orgnih.gov. Similarly, their ability to interfere with nucleic acid metabolism suggests potential as anticancer agents nih.govplos.org.

Future research should systematically explore:

Antiviral Screening: Testing the compound against a broad panel of DNA and RNA viruses to identify its spectrum of activity and potential as a lead for new antiviral therapies.

Anticancer Evaluation: Assessing its cytotoxicity in diverse cancer cell lines and in vivo tumor models to determine its potential as an antineoplastic agent and to elucidate its mechanism of action mdpi.comnih.gov.

Other Therapeutic Areas: Investigating its effects in models of inflammation, neurodegenerative diseases, and metabolic disorders, given the widespread roles of purinergic signaling in these conditions.

The findings from these explorations will be crucial for defining the therapeutic potential and guiding the future clinical development of this and related compounds.

Integration of Multi-Omics Data with Structural and Mechanistic Insights

To achieve a holistic understanding of the biological effects of this compound, future research must integrate multi-omics approaches with traditional structural and mechanistic studies. Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to the compound.

By treating biological systems (e.g., cell cultures or animal models) with the compound and analyzing the global changes in genes, proteins, and metabolites, researchers can generate hypotheses about its mechanism of action, identify biomarkers of response, and uncover unexpected off-target effects nih.govmdpi.com.

Key strategies include:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered by the compound, pointing to the upstream signaling pathways that are affected.

Proteomics: To identify changes in protein abundance or post-translational modifications, which can reveal direct and indirect targets of the compound oup.com.

Metabolomics: To measure changes in cellular metabolite levels, providing a direct readout of the compound's impact on metabolic pathways, such as nucleotide synthesis and energy metabolism nih.gov.

Combining this multi-omics data with the structural information (from studies like that of Birnbaum et al. acs.org) and functional data (from enzyme and cell-based assays) will enable the construction of comprehensive models of the compound's mechanism of action. This integrated approach is essential for accelerating its development from a promising chemical entity to a validated scientific tool or therapeutic lead scispace.com.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 8-Bromo-9-beta-D-xylofuranosyladenine, and how can purity be verified?

- Methodological Answer : Synthesis typically involves bromination of the adenine base followed by glycosidic bond formation with xylofuranose. Key steps include using anhydrous conditions to avoid hydrolysis of the glycosidic bond . Purity verification requires HPLC (High-Performance Liquid Chromatography) with UV detection at 260 nm (characteristic of nucleosides) and mass spectrometry (MS) for molecular weight confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, focusing on the bromine-induced deshielding of the C8 position in adenine .

Q. How does the solubility of this compound vary across solvents, and what experimental protocols are recommended for solubility testing?

- Methodological Answer : Solubility can be determined via gravimetric analysis or UV-Vis spectrophotometry. Begin with polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s nucleoside structure, and test aqueous buffers at varying pH levels to mimic physiological conditions . Note that bromination at the C8 position may reduce aqueous solubility compared to non-brominated analogs. Document solubility thresholds using saturation curves and validate with triplicate measurements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to CLP (Classification, Labelling, and Packaging) regulations for brominated compounds. Use fume hoods to avoid inhalation (H333 hazard), wear nitrile gloves and safety goggles (H313/H303 risks), and store at 2–8°C in airtight containers to prevent degradation . Emergency procedures should include immediate eye rinsing with saline (P305+P351) and consultation with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound, and what software tools are validated for this purpose?

- Methodological Answer : Quantum chemical calculations (e.g., DFT for reaction path searches) and molecular dynamics simulations can predict glycosylation efficiency and bromine substitution kinetics. Tools like Gaussian or ORCA are recommended for modeling steric effects at the C8 position . Pair computational predictions with high-throughput experimental screening (e.g., varying temperature, catalysts) to refine synthetic pathways .

Q. What strategies resolve contradictions in stability data for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitoring. Conflicting data may arise from residual moisture or light exposure; use factorial design experiments to isolate variables (e.g., packaging materials, desiccants) . Statistical tools like ANOVA can identify significant degradation factors (p < 0.05) .

Q. How do impurities in this compound affect its biological activity, and what analytical techniques quantify these impurities?

- Methodological Answer : Impurities (e.g., de-brominated byproducts, xylose isomers) can be quantified via LC-MS/MS with isotopic internal standards. Bioactivity assays (e.g., kinase inhibition) should correlate impurity levels (≥0.1%) with functional readouts. Use preparative HPLC to isolate impurities for structural elucidation via 2D-NMR .

Q. What reactor designs enhance the scalability of this compound synthesis while maintaining stereochemical purity?

- Methodological Answer : Microreactors with controlled residence times minimize side reactions (e.g., epimerization). Continuous-flow systems paired with inline FTIR monitoring are optimal for real-time adjustment of bromination stoichiometry . Validate stereopurity via chiral HPLC and circular dichroism (CD) spectroscopy .

Methodological and Analytical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.